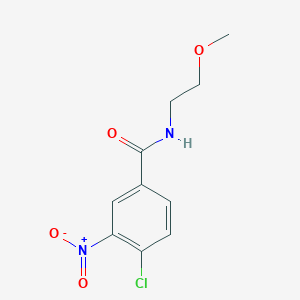![molecular formula C16H15Cl3N2O B4701063 N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4701063.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dichlorophenyl)urea, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDCP is a potent inhibitor of the protein tyrosine kinase, which plays a crucial role in cell signaling and regulation.
Wirkmechanismus
CDCP inhibits protein tyrosine kinase, which is involved in cell signaling and regulation. Tyrosine kinases play a crucial role in cell growth, differentiation, and survival. By inhibiting protein tyrosine kinase, CDCP disrupts the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CDCP has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the process of programmed cell death. CDCP has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. In addition, CDCP has been found to modulate immune responses by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CDCP has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine kinase, which makes it an ideal tool for studying the role of tyrosine kinases in cell signaling and regulation. CDCP is also relatively easy to synthesize, which makes it readily available for research purposes. However, CDCP has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, CDCP has poor solubility in aqueous solutions, which makes it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on CDCP. One area of interest is the development of CDCP analogs with improved solubility and lower toxicity. Another area of research is the investigation of the role of CDCP in modulating immune responses. In addition, CDCP has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to explore the therapeutic potential of CDCP in these diseases. Finally, CDCP has been found to have anti-inflammatory properties, and further research is needed to investigate its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
CDCP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. CDCP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CDCP has been investigated for its anti-inflammatory properties and its ability to modulate immune responses.
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-2-14(10-3-5-11(17)6-4-10)20-16(22)21-15-8-7-12(18)9-13(15)19/h3-9,14H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYQRZFHUIVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4700984.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)


![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)
![(4-{[2,3-bis(4-methyl-3-nitrophenyl)-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4701017.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4701026.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide](/img/structure/B4701028.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
![N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4701080.png)